
L-4-Hydroxyglutamate semialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-4-Hydroxyglutamic semialdehyde, also known as (4r)-4-hydroxy-5-oxo-L-norvaline, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-4-Hydroxyglutamic semialdehyde is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, L-4-hydroxyglutamic semialdehyde is primarily located in the mitochondria. L-4-Hydroxyglutamic semialdehyde exists in all eukaryotes, ranging from yeast to humans. In humans, L-4-hydroxyglutamic semialdehyde is involved in the arginine and proline metabolism pathway. L-4-Hydroxyglutamic semialdehyde is also involved in several metabolic disorders, some of which include the hyperornithinemia-hyperammonemia-homocitrullinuria [HHH-syndrome] pathway, the prolinemia type II pathway, the hyperprolinemia type II pathway, and the hyperornithinemia with gyrate atrophy (hoga) pathway.
L-4-hydroxyglutamic semialdehyde is a glutamic semialdehyde that is L-glutamic 5-semialdehyde substituted by a hydroxy group at position 4. It has a role as a Saccharomyces cerevisiae metabolite, a mouse metabolite and a human metabolite. It derives from a L-glutamic 5-semialdehyde. It is a tautomer of a L-4-hydroxyglutamate semialdehyde zwitterion.
Wissenschaftliche Forschungsanwendungen
1. Microbial Catabolism and Environmental Relevance
- L-4-Hydroxyglutamate semialdehyde plays a role in the microbial catabolism of hydroxyproline (Hyp), a process significant in environmental nutrient cycling. In Sinorhizobium meliloti, a bacterial pathway involves the conversion of L-4-Hydroxyglutamate semialdehyde to α-ketoglutarate, an intermediate in the tricarboxylic acid cycle, highlighting its environmental relevance in carbon and nitrogen recycling (White et al., 2012).
2. Biochemical and Structural Characterization in Metabolic Pathways
- L-4-Hydroxyglutamate semialdehyde is also involved in various metabolic pathways in different organisms. For instance, the study of L-2-Keto-3-deoxyarabinonate (L-KDA) dehydratase, an enzyme that catalyzes the hydration of L-KDA to α-ketoglutaric semialdehyde, sheds light on the unique catalytic mechanisms within the Class I aldolase protein superfamily, of which L-4-Hydroxyglutamate semialdehyde is a part (Watanabe et al., 2020).
3. Synthetic Metabolic Pathway Construction
- The construction of synthetic metabolic pathways involving L-4-Hydroxyglutamate semialdehyde derivatives showcases its potential in biotechnology. For example, the biosynthesis of non-natural methionine precursor 2,4-dihydroxybutyric acid from malate involves L-4-Hydroxyglutamate semialdehyde-related enzymes, demonstrating its utility in creating new biochemical pathways (Walther et al., 2017).
4. Role in Disease Mechanisms and Diagnosis
- In the context of human health, L-4-Hydroxyglutamate semialdehyde is pertinent in the study of metabolic disorders such as succinic semialdehyde dehydrogenase deficiency. This rare disorder, characterized by the accumulation of 4-hydroxybutyric acid (a product of L-4-Hydroxyglutamate semialdehyde metabolism), offers insights into the biochemical underpinnings of neurometabolic diseases (Pearl et al., 2003).
Eigenschaften
Produktname |
L-4-Hydroxyglutamate semialdehyde |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S,4R)-2-amino-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h2-4,8H,1,6H2,(H,9,10)/t3-,4+/m1/s1 |
InChI-Schlüssel |
XCXUZPXOFFRGGP-DMTCNVIQSA-N |
Isomerische SMILES |
C([C@H](C=O)O)[C@@H](C(=O)O)N |
SMILES |
C(C(C=O)O)C(C(=O)O)N |
Kanonische SMILES |
C(C(C=O)O)C(C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



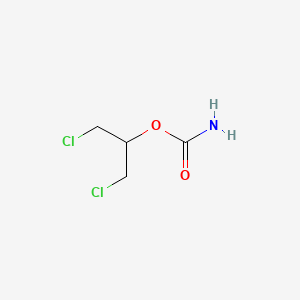
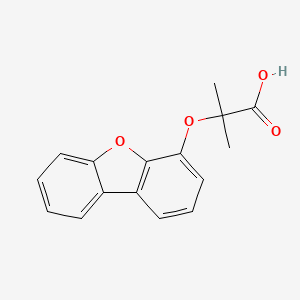



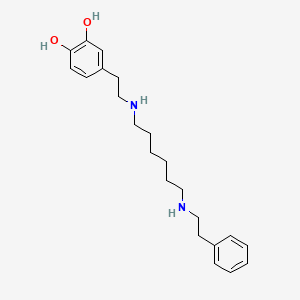
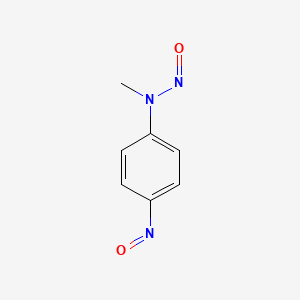
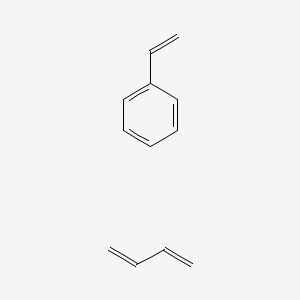

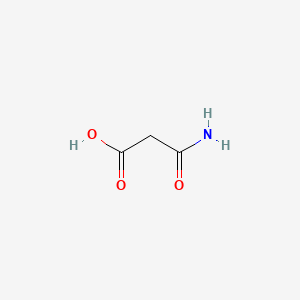

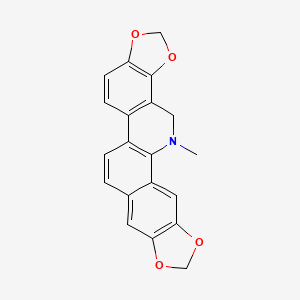

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)